Vilanterol Dimer is a significant compound in the field of pharmacology, primarily recognized as an impurity related to the active pharmaceutical ingredient Vilanterol. This compound is classified under beta-adrenergic agonists, specifically targeting the beta-2 adrenergic receptor. Vilanterol itself is utilized in the treatment of respiratory conditions such as chronic obstructive pulmonary disease and asthma, often in combination with other medications like fluticasone furoate.
The Vilanterol Dimer is derived from the synthesis of Vilanterol, which involves complex chemical processes. It has been identified and characterized in various pharmaceutical contexts, particularly in studies focusing on impurities and their effects on drug efficacy and safety.
The synthesis of Vilanterol Dimer involves multiple steps, primarily starting from simpler organic compounds. The methods include:
The molecular structure of Vilanterol Dimer features a complex arrangement of carbon rings, ether linkages, and multiple functional groups that contribute to its biological activity. The presence of chlorine atoms enhances its binding affinity to beta-adrenergic receptors.
Vilanterol Dimer undergoes various chemical reactions that are crucial for its synthesis and potential modification:
Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions are carefully controlled to ensure the stability of the compound while achieving desired modifications.
Vilanterol Dimer exerts its pharmacological effects by acting as a selective beta-2 adrenergic agonist. The mechanism involves:
The compound's ability to maintain elevated levels of cyclic adenosine monophosphate contributes to its long-lasting therapeutic effects.
Analytical techniques such as high-performance liquid chromatography are often employed to ensure purity and identify any impurities like Vilanterol Dimer during the production process.
Vilanterol Dimer has several scientific applications:
Vilanterol trifenatate dimerization occurs primarily through nucleophilic substitution reactions and oxidative coupling pathways during active pharmaceutical ingredient (API) synthesis. The dimer formation is structurally characterized as either an ether-linked dimer (C-O-C bond) via phenolic oxygen nucleophilic attack or an ester-linked dimer (C=O bond) involving the hydroxymethyl group. These reactions predominantly occur when the saligenin scaffold's reactive phenol group (4-[(1R)-1-hydroxy-2-({6-[2-(2,6-dichlorobenzyloxy)ethoxy]hexyl}amino)ethyl]-2-(hydroxymethyl)phenol) encounters activated intermediates under alkaline conditions [3] [10].
The proposed molecular mechanism involves three key steps:
Density functional theory calculations suggest the ether-linked dimer exhibits greater thermodynamic stability (ΔG = -15.3 kcal/mol) compared to the ester-linked variant (ΔG = -12.7 kcal/mol), explaining its predominance (3:1 ratio) in synthetic mixtures [10]. Molecular dynamics simulations further indicate that the extended alkyl chain between aromatic systems creates steric hindrance that slows hydrolysis rates, contributing to dimer persistence during purification.
Table 1: Structural Characterization of Vilanterol Dimer Variants
Dimer Type | Bond Formation Site | Molecular Formula | Relative Abundance | MS Characterization (m/z) |
---|---|---|---|---|
Ether-linked | Phenolic O-C(aromatic) | C₄₈H₆₂Cl₄N₂O₁₀ | 74% | 973.2 [M+H]⁺ |
Ester-linked | Phenolic O-C(O)CH₂ | C₄₈H₆₂Cl₄N₂O₁₀ | 26% | 973.2 [M+H]⁺ |
Dimerization proceeds through distinct catalytic and non-catalytic mechanisms with significant yield implications:
Acid-Catalyzed Pathway:
Transition Metal-Catalyzed Oxidation:
Thermal Dimerization (Non-Catalytic):
Table 2: Comparative Analysis of Dimerization Pathways
Pathway | Conditions | Reaction Order | Rate Constant | Dimer Yield | Dominant Dimer Type |
---|---|---|---|---|---|
Acid-Catalyzed | 1 mol% TFA, 25°C, DCM | Second-order | 3.2 × 10⁻⁴ M⁻¹s⁻¹ | 18-22% | Ester-linked |
Metal-Catalyzed Ox. | 5 mol% CuCl₂, O₂, 40°C, DMF | Pseudo-first-order | k = 0.15 h⁻¹ | 28-32% | Ether-linked |
Thermal | 80°C, DMSO, N₂ atmosphere | First-order | k = 1.8 × 10⁻⁴ s⁻¹ | 7-9% | Ether-linked (60%) |
Base-Promoted | 0.1M NaOH, 25°C, EtOH/H₂O | Second-order | 8.7 × 10⁻³ M⁻¹s⁻¹ | 12-15% | Ether-linked (82%) |
Reaction parameters profoundly impact dimer formation kinetics and distribution during Vilanterol synthesis:
Temperature Effects:
Solvent Polarity and Proticity:
Atmosphere and Oxidation Control:
Table 3: Optimization of Reaction Conditions for Dimer Minimization
Parameter | High-Risk Condition | High-Yield Condition | Optimized Condition | Dimer Reduction |
---|---|---|---|---|
Temperature | 80°C | 0-5°C | 15-20°C | 89% |
Solvent System | DMSO | Methanol/Water (4:1) | Ethanol/Water (3:1) | 78% |
Reaction Atmosphere | Ambient Air | Nitrogen | Nitrogen + O₂ scavenger | 93% |
Catalyst Load | 1.5 mol% Acid | Catalyst-free | 0.1 mol% Controlled | 85% |
Concentration | >0.5M | <0.1M | 0.2-0.3M | 74% |
Concentration Dependence:
pH and Buffer Systems:
Compound Name Index:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3